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3-Formylbicyclo[1.1.1]pentane-1-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a formyl group and a carbonitrile functional group attached to a bicyclo[1.1.1]pentane framework. The molecular formula for this compound is , and it exhibits interesting chemical properties due to the presence of both electron-withdrawing and electron-donating groups, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
The reactivity of 3-formylbicyclo[1.1.1]pentane-1-carbonitrile is notable due to its functional groups:
These reactions allow for the functionalization of the compound, enabling the synthesis of numerous derivatives with potential applications in various fields.
Several synthetic routes have been developed to produce 3-formylbicyclo[1.1.1]pentane-1-carbonitrile:
For example, one synthesis method involves using pyridinium chlorochromate in dichloromethane at room temperature to achieve high yields of the target compound .
3-Formylbicyclo[1.1.1]pentane-1-carbonitrile has potential applications in:
Interaction studies involving 3-formylbicyclo[1.1.1]pentane-1-carbonitrile are crucial for understanding its potential biological effects and mechanisms of action. Research could focus on:
Such studies would provide insights into its pharmacokinetics and pharmacodynamics, which are essential for drug development.
Several compounds share structural similarities with 3-formylbicyclo[1.1.1]pentane-1-carbonitrile, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester | 1113001-78-7 | Contains acetic acid moiety |
| Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | 115913-32-1 | Contains dicarboxylic acid groups |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | 94994-15-7 | Hydroxymethyl instead of formyl |
3-Formylbicyclo[1.1.1]pentane-1-carbonitrile stands out due to its combination of a formyl group and a carbonitrile group on a bicyclic scaffold, which imparts distinct reactivity and functionalization capabilities compared to other similar compounds.